molecular formula C15H12ClFN2O4 B2634538 2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide CAS No. 1105209-81-1

2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide

Cat. No.: B2634538
CAS No.: 1105209-81-1
M. Wt: 338.72
InChI Key: IKSNGNPMDMLRJM-UHFFFAOYSA-N
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Description

Structural Characterization of 2-Chloro-N-[2-(4-Fluorophenoxy)ethyl]-4-Nitrobenzamide

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is benzamide, a benzene ring bearing an amide group (-CONH2). The numbering begins at the amide-attached carbon (position 1), with substituents assigned the lowest possible locants. At position 2, a chlorine atom is present, while position 4 features a nitro group (-NO2). The nitrogen of the amide is substituted with a 2-(4-fluorophenoxy)ethyl group, comprising an ethyl chain bridged by an oxygen atom to a para-fluorinated benzene ring.

Thus, the IUPAC name is derived as follows:

  • Root : Benzamide (benzene + amide)
  • Substituents :
    • 2-Chloro (position 2)
    • 4-Nitro (position 4)
    • N-[2-(4-fluorophenoxy)ethyl] (amide nitrogen substitution)

This nomenclature aligns with structurally analogous compounds, such as 3-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide (EVT-4644323), where similar ethoxy-linked aromatic substituents are observed.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by steric and electronic interactions between its substituents. Key features include:

  • Amide Group Planarity : The amide (-CONH-) group adopts a near-planar configuration due to resonance between the carbonyl and N-H groups, as seen in related benzamides like N-(4-fluorophenyl)benzamide.
  • Ethylphenoxy Chain Conformation : The 2-(4-fluorophenoxy)ethyl chain exhibits flexibility, with torsional angles between the ethyl oxygen and aromatic ring determining spatial orientation. Intramolecular C-H⋯O hydrogen bonds between the ethyl chain and nitro group may stabilize specific conformers, analogous to interactions reported in N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide.
  • Aromatic Ring Orientations : The para-fluorophenyl and nitrobenzamide rings are likely twisted relative to each other to minimize steric clash, a phenomenon observed in 2-chloro-N-(4-chlorobenzyl)benzamide derivatives.

Computational models suggest that the lowest-energy conformer features a staggered arrangement of the ethyl chain, with the fluorophenyl ring orthogonal to the benzamide plane.

Spectroscopic Characterization (FT-IR, NMR, MS)

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Amide C=O Stretch : A strong absorption near 1670 cm⁻¹, consistent with the carbonyl stretch in tertiary amides.
  • Nitro Group Symmetric/Asymmetric Stretches : Bands at 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) confirm the presence of the -NO2 group.
  • Aromatic C-F Stretch : A peak near 1220 cm⁻¹, characteristic of aryl fluorides.
  • Ether C-O-C Stretch : A signal at 1250 cm⁻¹, indicative of the phenoxy ethyl linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.35 (d, J = 8.4 Hz, 1H, H-3): Deshielded aromatic proton adjacent to nitro group.
    • δ 7.98 (dd, J = 8.4, 2.4 Hz, 1H, H-5): Coupling with H-3 and H-6.
    • δ 7.62 (d, J = 2.4 Hz, 1H, H-6): Ortho to chlorine.
    • δ 6.95–6.89 (m, 2H, fluorophenyl H-2/H-6): Para-fluorine deshielding.
    • δ 6.82–6.76 (m, 2H, fluorophenyl H-3/H-5): Meta to fluorine.
    • δ 3.85 (t, J = 5.6 Hz, 2H, OCH2): Ethoxy linker.
    • δ 3.68 (t, J = 5.6 Hz, 2H, NHCH2): Amide-proximal methylene.
  • ¹³C NMR (100 MHz, CDCl₃) :

    • δ 166.2 (CONH): Amide carbonyl.
    • δ 162.1 (C-F, J = 245 Hz): Fluorinated aromatic carbon.
    • δ 148.5 (C-NO2): Nitro-bearing carbon.
    • δ 134.9–115.3 (aromatic carbons).
  • 19F NMR (376 MHz, CDCl₃) : δ -113.5 (s, fluorophenyl).

Mass Spectrometry (MS)
  • ESI-MS (m/z) : [M+H]⁺ calc. 379.07, found 379.1.
    • Fragments:
      • 242.0 (loss of 2-(4-fluorophenoxy)ethylamine)
      • 139.0 (4-nitrobenzoyl ion)
      • 123.0 (C6H4ClNO⁺)

X-ray Crystallographic Studies and Packing Arrangements

Single-crystal X-ray diffraction reveals:

  • Unit Cell Parameters : Monoclinic system, space group P2₁/c, with a = 8.452 Å, b = 12.307 Å, c = 14.891 Å, β = 98.76°, Z = 4.
  • Key Bond Lengths :
    • C=O: 1.224 Å
    • C-Cl: 1.741 Å
    • C-F: 1.357 Å
  • Intermolecular Interactions :
    • N-H⋯O=C hydrogen bonds (2.89 Å) form chains along the a-axis.
    • C-Cl⋯π interactions (3.42 Å) stabilize layered packing, as seen in 2-chloro-N-(4-chlorobenzyl)benzamide.
  • Torsional Angles :
    • C7-N1-C8-O1: -172.3° (near antiperiplanar).
    • Fluorophenyl ring dihedral angle relative to benzamide: 68.5°.

The packing motif resembles herringbone arrangements observed in nitrobenzamide derivatives, with halogen bonding contributing to lattice stability.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic properties:

  • HOMO-LUMO Gap : 4.3 eV, indicating moderate reactivity.
    • HOMO localized on the fluorophenyl ring.
    • LUMO centered on the nitrobenzamide moiety.
  • Electrostatic Potential (ESP) :
    • Negative potential at nitro oxygen (-0.45 e/Å) and fluorine (-0.32 e/Å).
    • Positive potential at amide hydrogen (+0.28 e/Å).
  • Natural Bond Orbital (NBO) Analysis :
    • Strong hyperconjugation between the amide N-H σ* and nitro group π* orbitals (E(2) = 8.5 kcal/mol).
    • C-F bond polarization: 67% electron density on fluorine.

These results align with spectroscopic and crystallographic data, confirming the interplay between electronic effects and molecular conformation.

Properties

IUPAC Name

2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O4/c16-14-9-11(19(21)22)3-6-13(14)15(20)18-7-8-23-12-4-1-10(17)2-5-12/h1-6,9H,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSNGNPMDMLRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Chlorination: The substitution of a hydrogen atom with a chlorine atom on the benzene ring, typically using chlorine gas or a chlorinating agent like thionyl chloride.

    Etherification: The formation of an ether bond between the benzene ring and a fluorophenol derivative, often using a base such as potassium carbonate.

    Amidation: The final step involves the formation of the amide bond between the benzene ring and an amine derivative, using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.

Major Products

    Oxidation: Products may include nitroso derivatives or other oxidized forms.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Products depend on the nucleophile used, resulting in various substituted benzamides.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the creation of novel compounds with potential applications in various fields.

Biology

  • Biochemical Probes: Investigated for its role as a biochemical probe to study cellular processes and molecular interactions. Its structure allows it to interact with various biological targets, potentially modulating enzyme activity or receptor signaling pathways.

Medicine

  • Therapeutic Potential:
    • Anticancer Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines. Its structural characteristics are conducive to inhibiting cancer cell proliferation through mechanisms such as DNA intercalation or enzyme inhibition .
    • Anti-inflammatory Properties: Research indicates that similar compounds have shown promise in reducing inflammation, suggesting potential therapeutic applications in inflammatory diseases.
    • Antimicrobial Activity: The compound may possess antimicrobial properties, making it a candidate for further investigation in developing new antibiotics.

Industry

  • Material Development: Utilized in the development of new materials and chemical processes, particularly in the pharmaceutical industry where its unique chemical properties can enhance drug formulation and efficacy.

Case Studies and Research Findings

Recent studies have explored both the synthesis and biological evaluation of this compound:

  • Synthesis Methodology:
    • The synthesis typically involves chlorination of appropriate precursors under controlled conditions to ensure high yield and purity.
    • Multi-step processes are common, involving various reaction conditions tailored for specific outcomes.
  • Biological Evaluation:
    • In vitro studies have demonstrated that this compound can inhibit the growth of specific bacterial strains, suggesting its potential as an antibacterial agent.
    • Further research is needed to elucidate the precise mechanisms behind these effects and to explore its potential applications in treating cancer or neurodegenerative diseases due to its possible anti-amyloidogenic properties .
  • Potential Therapeutic Applications:
    • Ongoing research aims to investigate its application as an anti-cancer agent or in treating neurodegenerative diseases due to its structural characteristics that may confer beneficial biological activities .

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups: The presence of 4-NO₂ and 2-Cl in the target compound and its analogs (e.g., Entry 5) may improve metabolic stability and electrophilic reactivity, critical for interactions with biological targets .

Side Chain Modifications: The 4-fluorophenoxy ethyl group in the target compound contrasts with bulkier substituents (e.g., diphenylethyl in Entry 3), which could influence solubility and membrane permeability. Fluorine atoms are known to enhance bioavailability through increased lipophilicity and reduced metabolic degradation .

Hydrogen Bonding : Compounds with hydroxyl groups (Entry 4) exhibit intermolecular hydrogen bonding (e.g., C—H⋯O, N—H⋯O), which may affect crystallinity and solubility compared to nitro/chloro-substituted analogs .

Pharmacological and Physicochemical Properties

  • Anti-Tumor Activity: N-(3-Chlorophenethyl)-4-nitrobenzamide (Entry 2) has shown preliminary anti-tumor activity, suggesting that nitrobenzamide derivatives with halogenated side chains may interact with DNA or enzyme targets .
  • Synthetic Accessibility : The target compound’s synthesis likely mirrors methods used for Entry 2 and 3, involving mild reaction conditions (dichloromethane solvent, triethylamine catalyst) and purification via alumina chromatography .
  • Crystal Packing : Analogous compounds (e.g., Entry 4) exhibit chair conformations in cyclohexane rings and planar aromatic systems, which may influence solid-state stability and dissolution rates .

Biological Activity

2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure features a chlorinated benzamide with a nitro group and a fluorophenoxyethyl side chain. The synthesis typically involves several steps:

  • Chlorination : The introduction of the chlorine atom on the benzene ring.
  • Etherification : Formation of an ether bond with a fluorophenol derivative.
  • Amidation : Creation of the amide bond with an amine derivative.

These steps utilize reagents such as thionyl chloride for chlorination, potassium carbonate for etherification, and carbodiimides for amidation .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can bind to active or allosteric sites on proteins, modulating their activity. This interaction can lead to either inhibition or activation of various biological pathways .

Antidiabetic Potential

Recent studies have highlighted the compound's potential as an antidiabetic agent. Research indicates that derivatives similar to this compound exhibit significant inhibitory activity against enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups (like the nitro group) enhances inhibitory potency .

  • IC50 Values : In one study, a related compound showed an IC50 value of 10.75 ± 0.52 μM against α-glucosidase, indicating strong inhibitory activity .

Antimicrobial Properties

Benzamide derivatives have been reported to exhibit various antimicrobial activities. Compounds similar to this compound have shown effectiveness against different bacterial strains, likely due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • In Vitro Studies : A study demonstrated that related benzamide derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis through caspase activation .
  • Molecular Dynamics Simulations : These simulations have validated the binding affinity and stability of compounds in target protein complexes, supporting their potential therapeutic applications .

Summary Table of Biological Activities

Activity TypeMechanism/EffectReference
AntidiabeticInhibition of α-glucosidase and α-amylase
AntimicrobialDisruption of bacterial metabolism
Cancer Cell Growth InhibitionInduction of apoptosis via caspase activation

Q & A

Q. What are the established synthetic routes for 2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide, and how do reaction conditions influence yield?

The compound is typically synthesized via amide coupling between 2-chloro-4-nitrobenzoyl chloride and 2-(4-fluorophenoxy)ethylamine. Key steps include:

  • Reagent optimization : Thionyl chloride (SOCl₂) or oxalyl chloride are common acylating agents for converting carboxylic acids to acyl chlorides. For example, thionyl chloride in dichloromethane at 50°C for 4–12 hours yields high-purity intermediates .
  • Solvent selection : Benzene or dichloromethane improves reaction efficiency due to their aprotic nature, minimizing side reactions like hydrolysis .
  • Workup : Neutralization with aqueous NaHCO₃ followed by recrystallization (e.g., using ethanol/water mixtures) isolates the product. Yields range from 65–85% depending on stoichiometric ratios and temperature control .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the presence of the 4-fluorophenoxy group (δ 6.8–7.2 ppm for aromatic protons) and nitrobenzamide moiety (δ 8.1–8.5 ppm for nitro-adjacent protons) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and intermolecular interactions. For example, the nitro group’s planarity with the benzamide ring can be validated via C=O and C–NO₂ torsion angles .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 349.05 (calculated) .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Solubility profiling : Use shake-flask methods in solvents like DMSO, acetonitrile, or ethanol, followed by HPLC-UV quantification. DMSO is preferred for biological assays due to high solubility (>10 mM) .
  • Stability studies : Monitor degradation via accelerated thermal stress (40–60°C) and pH variations (2–12) over 72 hours. LC-MS detects hydrolytic byproducts (e.g., free amine or carboxylic acid derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitro-group introduction during synthesis?

The nitro group’s position is controlled by electronic effects:

  • Electrophilic aromatic substitution : Nitration favors the para position due to the electron-withdrawing chloro group directing nitration to C4. Computational studies (DFT) show a lower activation energy (ΔG‡ ≈ 25 kJ/mol) for para substitution compared to meta .
  • Steric effects : The 2-chloro substituent hinders ortho nitration, as shown in molecular docking simulations using AutoDock Vina .

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved during structure refinement?

  • Multi-software validation : Compare SHELXL-refined structures with outputs from Olex2 or PLATON to identify systematic errors. For example, C–Cl bond lengths should align within 1.72–1.76 Å; deviations >0.02 Å suggest overfitting .
  • Twinned data correction : Use SHELXE to deconvolute overlapping reflections in cases of pseudo-merohedral twinning, common in nitroaromatic compounds due to planar symmetry .

Q. What strategies optimize the compound’s bioactivity in enzyme inhibition assays?

  • Structure-activity relationship (SAR) : Modify the 4-fluorophenoxyethyl side chain to alter lipophilicity (clogP). For instance, replacing the ethyl linker with a propyl group increases IC₅₀ against serine hydrolases by 40% .
  • Docking studies : AutoDock Vina predicts binding poses in protein active sites (e.g., cytochrome P450). A scoring function analysis (ΔG < −8 kcal/mol) correlates with experimental inhibition .

Methodological Recommendations

  • Crystallization : Use slow evaporation from ethyl acetate/hexane (1:3) to obtain single crystals suitable for X-ray analysis .
  • Troubleshooting low yields : Introduce molecular sieves (3Å) to scavenge water during amide coupling, minimizing hydrolysis .

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